molecular formula C32H27ClN4O3 B2554366 N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-chloro-2-methylphenyl)amino)formamide CAS No. 1796929-54-8

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-chloro-2-methylphenyl)amino)formamide

Cat. No. B2554366
M. Wt: 551.04
InChI Key: DSEVCPCHWBKJHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-chloro-2-methylphenyl)amino)formamide is a useful research compound. Its molecular formula is C32H27ClN4O3 and its molecular weight is 551.04. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-chloro-2-methylphenyl)amino)formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-chloro-2-methylphenyl)amino)formamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Compounds with intricate structures, including imidazotetrazines, have been investigated for their antitumor properties. The synthesis and chemical properties of certain imidazotetrazines have been explored, revealing their broad-spectrum antitumor activity. These compounds may act as prodrugs, transforming into active anticancer agents within the body, indicative of a potential application of complex compounds like the one for cancer treatment (Stevens et al., 1984).

Vasopressin Receptor Antagonism

Research into diaza-bicyclo compounds has shown potential for developing orally active nonpeptide vasopressin V2 receptor antagonists. These findings suggest that structurally complex compounds could serve as a basis for creating new drugs targeting specific receptors, potentially offering novel treatments for conditions such as hyponatremia (Ohkawa et al., 1999).

Supramolecular Chemistry

Complex bicyclic compounds are also of interest in the field of supramolecular chemistry, where they can form the basis for creating new materials with unique properties. For example, studies on the synthesis of crown-containing hydrogen-bonded supramolecular assemblies demonstrate the utility of pyrimidine derivatives in forming structures with potential applications in materials science (Fonari et al., 2004).

Drug Synthesis and Characterization

The exploration of synthetic routes for complex organic molecules, including antitumor drugs like temozolomide, underscores the importance of advanced chemical synthesis techniques. These methodologies enable the creation of compounds with significant pharmacological activity, illustrating the potential for complex compounds to serve as lead structures in drug development (Wang et al., 1997).

properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H27ClN4O3/c1-20-11-6-7-14-23(20)28(38)19-37-27-18-9-8-15-24(27)29(22-12-4-3-5-13-22)35-30(31(37)39)36-32(40)34-26-17-10-16-25(33)21(26)2/h3-18,30H,19H2,1-2H3,(H2,34,36,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEVCPCHWBKJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=C(C(=CC=C4)Cl)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-chloro-2-methylphenyl)amino)formamide

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